7-Oxo-7-thiomethoxyxanthone-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 7-Oxo-7-thiomethoxyxanthone-2-carboxylic acid involves several steps. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be synthesized through custom synthesis methods, which may involve the use of specific reagents and controlled reaction conditions .
Analyse Chemischer Reaktionen
7-Oxo-7-thiomethoxyxanthone-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Oxo-7-thiomethoxyxanthone-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study its chemical properties and reactions.
Biology: The compound is studied for its antiallergic properties and its effects on biological systems.
Industry: This compound is used in the development of new chemical processes and products.
Wirkmechanismus
The mechanism of action of 7-Oxo-7-thiomethoxyxanthone-2-carboxylic acid involves its interaction with specific molecular targets in the body. It exerts its effects by inhibiting certain pathways involved in allergic reactions and inflammation. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
7-Oxo-7-thiomethoxyxanthone-2-carboxylic acid is unique in its chemical structure and properties. Similar compounds include sodium cromoglycate and other sodium salts of carboxylic acids with bronchodilator activity . These compounds share some similarities in their chemical structure and therapeutic effects but differ in their specific molecular targets and mechanisms of action .
Eigenschaften
CAS-Nummer |
40691-57-4 |
---|---|
Molekularformel |
C15H9NaO5S |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
sodium;7-methylsulfinyl-9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C15H10O5S.Na/c1-21(19)9-3-5-13-11(7-9)14(16)10-6-8(15(17)18)2-4-12(10)20-13;/h2-7H,1H3,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
XDRMYCKQCFLSEG-UHFFFAOYSA-M |
SMILES |
CS(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |
Kanonische SMILES |
CS(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |
Synonyme |
7-oxo-7-thiomethoxy-xanthone-2-carboxylic acid 7-oxo-7-thiomethoxyxanthone-2-carboxylic acid RS 7540 RS-7540 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.